Glycolic acid oxidase inhibitor 1
Overview
Description
Glycolic acid oxidase inhibitor 1 is a compound known for its ability to inhibit glycolate oxidase, an enzyme involved in the biosynthesis of oxalate. This inhibition is particularly significant in the context of preventing and treating calcium oxalate renal lithiasis (kidney stones) by reducing oxalate production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycolic acid oxidase inhibitor 1 involves the preparation of 4-substituted-3-hydroxy-3-pyrroline-2,5-dione compounds. The detailed synthetic route and reaction conditions are described in patent EP0021228A1 . The compound is typically synthesized through a series of organic reactions, including bromination and cyclization, under controlled conditions to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Glycolic acid oxidase inhibitor 1 primarily undergoes oxidation and substitution reactions. These reactions are crucial for its inhibitory activity against glycolate oxidase.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: Substitution reactions typically involve nucleophilic reagents that replace specific functional groups on the molecule.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which may have different levels of inhibitory activity.
Scientific Research Applications
Glycolic acid oxidase inhibitor 1 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enzyme inhibition.
Biology: Investigated for its role in metabolic pathways involving glycolate and oxalate.
Industry: Utilized in the development of pharmaceuticals and other products that require enzyme inhibition.
Mechanism of Action
The mechanism of action of glycolic acid oxidase inhibitor 1 involves the inhibition of glycolate oxidase. This enzyme catalyzes the oxidation of glycolate to glyoxylate, a precursor of oxalate. By inhibiting this enzyme, this compound reduces the production of oxalate, thereby preventing the formation of calcium oxalate kidney stones . The molecular target of this compound is the active site of glycolate oxidase, where it binds and inhibits the enzyme’s activity.
Comparison with Similar Compounds
Kojic Acid: Another tyrosinase inhibitor used in the food and cosmetic industries.
Hydroquinone: A compound used in skin-lightening products that also inhibits tyrosinase.
Arbutin: A natural compound with tyrosinase inhibitory activity, used in cosmetics.
Uniqueness: Glycolic acid oxidase inhibitor 1 is unique in its specific inhibition of glycolate oxidase, making it particularly effective in reducing oxalate production and preventing kidney stones. Unlike other tyrosinase inhibitors, its primary application is in the medical field for the treatment of renal lithiasis .
Properties
IUPAC Name |
3-[4-(4-bromophenyl)phenyl]-4-hydroxypyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13-14(19)16(21)18-15(13)20/h1-8H,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLWRZOUOGMDNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=C(C(=O)NC3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228231 | |
Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77529-42-1 | |
Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077529421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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